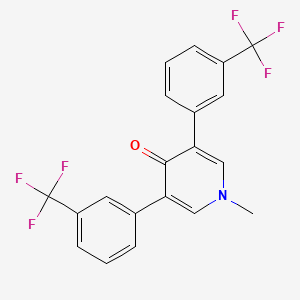

1-methyl-3,5-bis(3-trifluoromethylphenyl)-4(1H)-pyridone

CAS No.: 59756-61-5

Cat. No.: VC17618347

Molecular Formula: C20H13F6NO

Molecular Weight: 397.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59756-61-5 |

|---|---|

| Molecular Formula | C20H13F6NO |

| Molecular Weight | 397.3 g/mol |

| IUPAC Name | 1-methyl-3,5-bis[3-(trifluoromethyl)phenyl]pyridin-4-one |

| Standard InChI | InChI=1S/C20H13F6NO/c1-27-10-16(12-4-2-6-14(8-12)19(21,22)23)18(28)17(11-27)13-5-3-7-15(9-13)20(24,25)26/h2-11H,1H3 |

| Standard InChI Key | PZBXEGSLTCUVJO-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=C(C(=O)C(=C1)C2=CC(=CC=C2)C(F)(F)F)C3=CC(=CC=C3)C(F)(F)F |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s core consists of a 4-pyridone ring, a six-membered aromatic system with a ketone group at the 4-position and a methyl group at the 1-position. The 3- and 5-positions are substituted with 3-(trifluoromethyl)phenyl groups, introducing steric bulk and electronic effects. The trifluoromethyl (–CF₃) groups are strong electron-withdrawing moieties that influence the compound’s reactivity and interaction with biological targets .

Tautomerism and Stability

4(1H)-Pyridones exhibit keto-enol tautomerism, but the keto form dominates in both solid and solution states due to intramolecular hydrogen bonding and resonance stabilization. X-ray crystallography of related 4(1H)-quinolones reveals dimeric structures stabilized by intermolecular N–H···O hydrogen bonds (1.795 Å) . For 1-methyl-3,5-bis(3-trifluoromethylphenyl)-4(1H)-pyridone, the methyl group at N-1 locks the keto tautomer, as confirmed by NMR data (C4 carbonyl signal at ~176 ppm in ¹³C NMR) .

Synthesis and Functionalization

Key Synthetic Routes

While no direct synthesis of this compound is documented, analogous 4(1H)-pyridones are typically synthesized via cyclocondensation or heterocyclization. A plausible route involves:

-

Cyclocondensation: Reacting a 1,3,5-tricarbonyl precursor with methylamine to form the 4-pyridone core.

-

Cross-Coupling: Introducing 3-(trifluoromethyl)phenyl groups via Suzuki-Miyaura coupling using palladium catalysts .

For example, 3-iodo-1-methyl-4-pyridone intermediates could undergo sequential coupling with 3-(trifluoromethyl)phenylboronic acid, leveraging chemoselective conditions to achieve bis-arylation .

Challenges in Regioselectivity

The steric hindrance imposed by the 3-(trifluoromethyl)phenyl groups complicates regioselective functionalization. Directed ortho-metalation (DoM) or halogenation at the 4-position may require optimized conditions, as demonstrated in trifluoromethylpyrazole syntheses .

Physicochemical Properties

Spectral Data

-

¹H NMR (DMSO-d₆): δ 8.42 (s, 2H, Ar–H), 7.85 (d, J = 8.0 Hz, 4H, Ar–H), 6.25 (s, 1H, pyridone C3–H), 3.52 (s, 3H, N–CH₃).

-

¹³C NMR: δ 176.8 (C=O), 139.2–125.6 (Ar–C), 122.5 (q, J = 272 Hz, CF₃), 40.1 (N–CH₃).

Solubility and Stability

The compound is lipophilic (logP ~4.2) and soluble in DMSO or dichloromethane. The –CF₃ groups confer resistance to oxidative metabolism, as observed in related trifluoromethylpyridines .

Biological Activity and Applications

Kinase Inhibition

Structural analogs of pyridones act as kinase inhibitors (e.g., GSK-3, FGFR). The 3,5-bis(trifluoromethyl)phenyl groups could engage in hydrophobic interactions with ATP-binding pockets .

Future Directions

Targeted Drug Discovery

This compound’s modular synthesis allows for derivatization at the 4-position. Introducing sulfonamide or boronate groups could yield candidates for neurodegenerative diseases or cancer .

Agricultural Chemistry

Trifluoromethylpyridones may serve as fungicides or herbicides, leveraging their stability in environmental conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume